molecular formula C21H31Cl2N3O2 B1457687 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2) CAS No. 1186653-04-2

2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)

Cat. No. B1457687
M. Wt: 428.4 g/mol
InChI Key: VXOPXOWEHMCQPP-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many types of plants and are a component of many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a pyridinyl group attached, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of indoles include a high boiling point due to the presence of the aromatic ring, and solubility in many organic solvents . The specific properties of this compound would depend on the additional functional groups present.

Scientific Research Applications

Crystal and Molecular Structures

Research by Rybakov et al. (2011) explored the crystal and molecular structures of closely related compounds, providing a basis for understanding the physicochemical properties and potential applications of the molecule . Their study utilized single-crystal X-ray diffraction to reveal the compounds' structures, focusing on hydrogen bonding and structural refinement, which is crucial for the development of pharmaceuticals and materials science (Rybakov et al., 2011).

Receptor Activity and Synthesis

A study by Ivachtchenko et al. (2013) synthesized a series of new compounds related to the chemical , testing their activity on therapeutic targets like GPC-receptors, ion channels, and neurotransmitter transporters. This work emphasizes the importance of structural modifications on receptor activity, offering insights into the compound's potential therapeutic applications (Ivachtchenko et al., 2013).

Antiviral Activity

Research by Ivashchenko et al. (2014) investigated the antiviral activity of derivatives, including those structurally similar to our compound of interest. Although the synthesized compounds showed limited activity against specific viruses, this work contributes to the broader understanding of the chemical's potential in antiviral drug development (Ivashchenko et al., 2014).

Host-Guest Complexation

Konkina et al. (2015) studied the interaction between β-glycyrrhizic acid and a compound structurally related to our molecule of interest, demonstrating the formation of a host-guest complex. This research provides a foundation for understanding how such compounds could be used in molecular recognition and drug delivery systems (Konkina et al., 2015).

Synthesis of Fused Systems

Smirnova et al. (2010) explored the synthesis of new heterocyclic systems, providing a methodological foundation that could be applied to the synthesis and functionalization of compounds like the one . This work is relevant for developing pharmaceuticals and materials with specific electronic or photophysical properties (Smirnova et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Many indoles are relatively safe, but some can be toxic or carcinogenic . Without specific information on this compound, it’s not possible to provide a detailed safety profile.

Future Directions

Future research on this compound could include studies to determine its physical and chemical properties, its biological activity, and potential uses in medicine or other fields. It could also include the development of new synthesis methods .

properties

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.2ClH.2H2O/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPXOWEHMCQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Reactant of Route 4
Reactant of Route 4
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)

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